2-(Butylamino)benzonitrile

Übersicht

Beschreibung

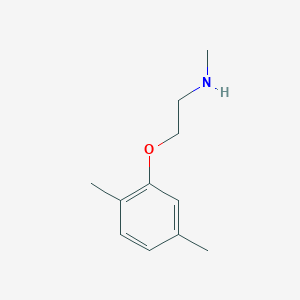

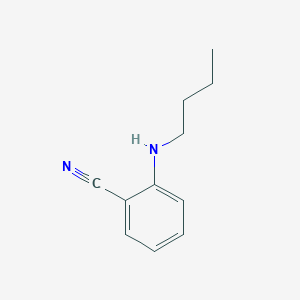

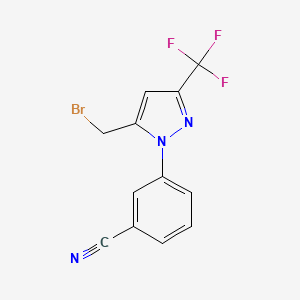

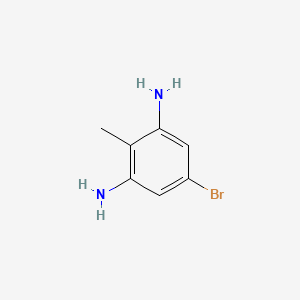

2-(Butylamino)benzonitrile is an organic compound with the molecular formula C11H14N2 and a molecular weight of 174.25 . It is a compound that belongs to the class of benzonitriles .

Synthesis Analysis

A straightforward synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

The molecular structure of 2-(Butylamino)benzonitrile consists of a carbon-nitrogen triple bond . The InChI code for this compound is 1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3 .Chemical Reactions Analysis

The nitrile group in the 2-(Butylamino)benzonitrile molecule makes it a potent electrophile, thus readily participating in numerous chemical reactions . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes in Bioimaging

2-(Butylamino)benzonitrile: derivatives have been synthesized as promising fluorophores exhibiting dual-state emission . This property is significant in the development of new luminescent organic compounds for bioimaging, as these compounds efficiently emit visible light upon photoexcitation both in solution and in the solid state . The high photoluminescence quantum yield values make these derivatives suitable for creating more effective fluorescent probes that can be used in biological imaging to study cellular processes.

Pharmaceutical Research

In pharmaceutical research, the spectral fluorescence properties of 2-(Butylamino)benzonitrile derivatives are carefully studied. These properties are crucial for developing new drugs and understanding their interactions within biological systems . The ability to emit in both solution and solid states can lead to the creation of better diagnostic tools and therapeutic agents.

Environmental Science

2-(Butylamino)benzonitrile has potential applications in environmental science, particularly in the study of CO2 solubility in aqueous blended amine systems. This research is vital for developing strategies to capture and utilize CO2, helping to mitigate the effects of climate change .

Analytical Chemistry

In analytical chemistry, compounds like 2-(Butylamino)benzonitrile are used to develop new methods for chemical analysis . Their unique properties can lead to more accurate and sensitive detection techniques, which are essential for quality control and environmental monitoring .

Pharmacology

The derivatives of 2-(Butylamino)benzonitrile are studied for their fluorescent properties in pharmacology. They can be used to track the distribution of drugs within the body or to develop new methods for drug delivery .

Biotechnology

In biotechnology, 2-(Butylamino)benzonitrile derivatives can be used in proteomics research . They may help in understanding protein interactions and functions, which is fundamental for developing new biotechnological applications .

Industrial Processes

The compound’s derivatives are also relevant in industrial processes, particularly in the green synthesis of benzonitrile. They serve as intermediates in the production of various chemicals, demonstrating the compound’s versatility and importance in sustainable industrial chemistry .

Material Science

Lastly, in material science, 2-(Butylamino)benzonitrile derivatives’ dual-state emission makes them suitable for creating new materials with specific optical properties. These materials can be used in a wide range of applications, from electronic devices to advanced coatings .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(butylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGMKBPRFJBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632626 | |

| Record name | 2-(Butylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)benzonitrile | |

CAS RN |

5589-61-7 | |

| Record name | 2-(Butylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)